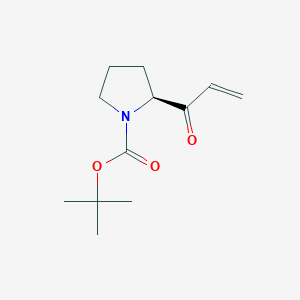

(S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate

Description

(S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and an acryloyl substituent at the 2-position of the pyrrolidine ring. The (S)-configuration at the stereocenter ensures enantioselectivity, making it a critical intermediate in asymmetric synthesis, particularly in pharmaceutical applications such as protease inhibitor development or kinase-targeted therapies.

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

tert-butyl (2S)-2-prop-2-enoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m0/s1 |

InChI Key |

SAOQCBPORGPRBG-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)C=C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-pyrrolidinecarboxylate with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for (S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the acryloyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acryloyl group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This can result in the modulation of various biochemical pathways, depending on the specific target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituent effects, synthetic strategies, and applications.

Table 1: Structural and Functional Comparison

*Note: Molecular weight calculated based on formula C₁₃H₂₁NO₃.

Key Comparisons

Reactivity and Functional Groups: The acryloyl group in the target compound enables participation in Michael additions or polymerizations, distinguishing it from analogs like the mesyloxymethyl derivative , which is tailored for SN2 reactions. The phenoxymethyl analog exhibits increased lipophilicity (logP ~2.7 inferred from similar structures ), favoring membrane permeability in drug candidates, whereas the aminoethyl derivative offers nucleophilic sites for bioconjugation.

Synthetic Methodologies: The mesyloxymethyl derivative is synthesized via mesylation of a hydroxymethyl precursor using methanesulfonyl chloride and triethylamine, achieving 92% yield . In contrast, acryloylation likely involves acylation with acryloyl chloride under mild conditions. Boc-protected aminomethyl derivatives (e.g., CAS 119020-01-8 ) are typically prepared via reductive amination or Gabriel synthesis, emphasizing the versatility of pyrrolidine scaffolds.

Applications: The target compound’s acryloyl group is pivotal in synthesizing covalent inhibitors (e.g., targeting cysteine residues in kinases), whereas the phenoxymethyl analog may serve in CNS drug development due to its aromatic moiety. Mesyloxymethyl derivatives are intermediates in prodrug design, leveraging the mesyl group’s leaving ability for in vivo activation.

Contradictions and Limitations

- While the acryloyl derivative’s reactivity is advantageous, it may pose stability challenges under basic or nucleophilic conditions compared to the more stable phenoxymethyl analog .

- Structural similarity metrics (e.g., 0.84–0.88 similarity scores ) suggest moderate overlap in physicochemical properties, but substituent-specific effects (e.g., hydrogen bonding, steric bulk) necessitate tailored synthetic and purification strategies.

Research Findings and Data Validation

- NMR Confirmation : Structural elucidation of analogs (e.g., ¹H/¹³C NMR for mesyloxymethyl derivative ) validates synthetic routes, with characteristic Boc tert-butyl signals at δ ~1.4 ppm and acryloyl vinyl protons at δ ~5.8–6.4 ppm (hypothetical for the target compound).

- Purity and Yield : High-purity (>99%) analogs are achievable via flash chromatography (e.g., Teledyne Isco CombiFlash® systems ), critical for pharmaceutical-grade intermediates.

Biological Activity

- Molecular Formula : C₁₂H₁₉NO₃

- Molecular Weight : 239.3 g/mol

- IUPAC Name : tert-butyl (2S)-2-acryloylpyrrolidine-1-carboxylate

The presence of the acrylate group suggests potential reactivity in various chemical transformations, particularly in polymerization reactions. The pyrrolidine ring is associated with several biological activities, including analgesic and anti-inflammatory effects, which may extend to (S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate.

Related Compounds and Their Activities

Research on similar pyrrolidine derivatives indicates that they often exhibit significant biological properties. For example:

- Pyrrolidine Derivatives : Known for roles in pharmaceuticals, including analgesic and anti-inflammatory activities.

- Acrylate Compounds : Frequently involved in polymerization processes and can interact with biological systems.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate | Contains a cyano group instead of an acrylate | Exhibits different reactivity patterns due to cyano functionality |

| tert-butyl 2-oxopyrrolidine-1-carboxylate | Lacks the acrylate functionality | Used primarily in synthetic routes rather than polymerization |

| (S)-tert-butyl 2-(2-cyanoacetyl)piperidine-1-carboxylate | Piperidine ring instead of pyrrolidine | Offers different steric and electronic properties affecting biological activity |

While direct studies on (S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate are sparse, the mechanisms by which similar compounds exert their effects can provide insights into its potential biological activities:

- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors or activators of specific enzymes, suggesting that (S)-tert-butyl 2-acryloylpyrrolidine-1-carboxylate may interact with target enzymes involved in various biochemical pathways.

- Receptor Interaction : The compound may also engage with specific receptors, leading to modulation of signaling pathways that could influence physiological responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.